1-ethyl-N-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out under reflux conditions in the presence of a base such as triethylamine in a solvent like toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting its antimicrobial and antiviral effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other triazoloquinoxaline derivatives:
[1,2,4]Triazolo[4,3-a]quinoxaline: This parent compound exhibits similar biological activities but may differ in potency and specificity.
Pyrimido-quinoxaline: Another derivative with potential antiviral and antimicrobial properties.
Fluoroquinolones: These antibiotics contain a piperazine moiety and exhibit broad-spectrum antibacterial activity.
The uniqueness of 1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H19N5 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H19N5/c1-4-17-21-22-19-18(23(3)14-9-7-8-13(2)12-14)20-15-10-5-6-11-16(15)24(17)19/h5-12H,4H2,1-3H3 |
InChI Key |
HDTQPXMACMRYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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